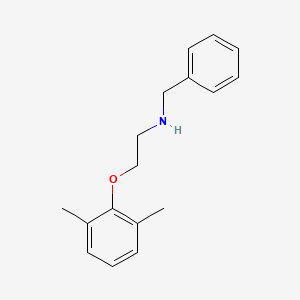

N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine

Descripción

Historical Context and Development

N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine emerged as a compound of interest in the late 20th century during investigations into sodium and calcium channel modulators. Its structural resemblance to mexiletine, a Class Ib antiarrhythmic agent, positioned it as a candidate for studying use-dependent ion channel inhibition. Early synthetic efforts focused on phenoxyalkylamine derivatives, with modifications to the aromatic and alkylamine moieties to enhance target specificity. The compound gained prominence in the 2010s due to its modular structure, enabling systematic exploration of structure-activity relationships in voltage-gated sodium channel (VGSC) modulation.

Classification within Phenylalkylamines and Phenoxyalkylamines

This compound belongs to two overlapping chemical classes:

The 2,6-dimethylphenoxy group distinguishes it from simpler phenylalkylamines like verapamil, conferring unique stereoelectronic properties that influence binding kinetics in ion channel pores. Its benzyl substituent on the terminal amine further differentiates it from prototypical antiarrhythmics, enabling selective interactions with hydrophobic channel domains.

Significance in Chemical Research

N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine serves as:

- A molecular probe for studying state-dependent sodium channel inactivation

- A scaffold for developing subtype-selective VGSC inhibitors

- A model compound for analyzing metabolic stability of tertiary amines

Studies demonstrate its ability to inhibit cancer cell proliferation (IC₅₀ = 6.26–20.46 µM in A549 lung carcinoma models) through mechanisms involving ion flux modulation. Its structural flexibility has also facilitated research into allosteric modulation of L-type amino acid transporters (LAT-1).

Nomenclature and Identification Systems

The compound's spectroscopic signatures include characteristic NMR peaks at δ 2.21 ppm (aromatic methyl groups) and δ 3.72 ppm (ethyleneoxy protons), enabling precise structural verification. Mass spectral analysis shows a molecular ion peak at m/z 255.1623 ([M+H]⁺), consistent with its molecular weight of 255.36 g/mol.

Propiedades

IUPAC Name |

N-benzyl-2-(2,6-dimethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-7-6-8-15(2)17(14)19-12-11-18-13-16-9-4-3-5-10-16/h3-10,18H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLCEAIUVQVPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine typically involves the reaction of 2,6-dimethylphenol with benzyl chloride to form the benzyl ether. This intermediate is then reacted with ethylenediamine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted benzyl or phenoxy derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine has been investigated for its potential therapeutic properties, particularly as a sodium channel blocker. It has shown promise in alleviating neuropathic pain conditions by suppressing ectopic neural firing in injured nerves . The compound's enantiomers exhibit different pharmacological activities, with specific enantiomers being more effective in pain management while minimizing side effects .

Biological Research

The compound is also explored for its interactions with biological macromolecules. Studies have indicated that it may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. This property makes it a valuable tool in drug discovery and development .

Industrial Applications

In industrial settings, N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine is utilized as a building block for synthesizing more complex molecules and specialty chemicals. Its unique structural attributes allow for the development of novel compounds with tailored properties for specific applications .

Case Studies

Case Study 1: Neuropathic Pain Management

A study demonstrated that the (R)-enantiomer of N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine significantly reduced pain scores in animal models of neuropathic pain while exhibiting fewer side effects compared to traditional sodium channel blockers like carbamazepine .

Case Study 2: Drug Development

Research into the compound's structure-activity relationship has led to the identification of derivatives that enhance its efficacy against specific targets in cancer therapy. These derivatives are currently under investigation for their potential use in anticancer drug formulations .

Mecanismo De Acción

The mechanism of action of N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sodium Channel Blockers with Phenoxy/Alkylamine Backbones

a. Mexiletine (MEX)

- Structure: 1-(2,6-Dimethylphenoxy)-2-propanamine.

- Activity : MEX is a class IB antiarrhythmic and antimyotonic agent. It blocks sodium channels with an IC50 of 83 µM for tonic block and 28 µM for use-dependent block (10 Hz stimulation) .

- Key Differences : The absence of a benzyl group in MEX reduces lipophilicity compared to N-benzyl derivatives.

b. Compound III [(−)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine]

- Structure : Features a longer alkyl chain (3-carbon) and a methyl group on the asymmetric carbon.

- Activity : Exhibits stronger use-dependent sodium current (INa) blockade (IC50 = 15 µM) compared to MEX, attributed to enhanced hydrophobic interactions .

c. Me6 (Benzyl-Substituted MEX Analog)

Derivatives with Methoxy vs. Methyl Substituents

a. N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine Hydrochloride

- Structure: Methoxy groups replace methyl at the 2,6-positions of the phenoxy ring.

b. N-Benzyl-2-(2,3-dimethoxyphenyl)ethanamine

- Structure : 2,3-Dimethoxy substitution on the phenyl ring.

- Activity: The ortho-methoxy configuration may disrupt optimal binding to sodium channels due to steric hindrance, unlike the para-methyl groups in 2,6-dimethylphenoxy analogs .

Other N-Benzyl Ethanamine Derivatives

a. N-Benzyl-2-methoxyethanamine

- Structure: Methoxy group on the ethanamine chain instead of a phenoxy moiety.

- Activity : Lacks the aromatic pharmacophore required for sodium channel blockade, rendering it inactive in such applications .

b. N-Benzyl-2-(2-methylphenyl)-1-ethanamine

- Structure : Methyl group on the phenyl ring without the ether oxygen.

- Activity: Reduced electronegativity and altered geometry limit its efficacy as a sodium channel blocker compared to phenoxy-containing analogs .

Pharmacological and Structural Insights

Role of the 2,6-Dimethylphenoxy Group

The 2,6-dimethylphenoxy group is a hallmark of potent sodium channel blockers. Methyl groups at these positions:

Impact of Benzyl Substitution

The benzyl group on the amine nitrogen:

Comparative Activity Data Table

| Compound | Tonic Block IC50 (µM) | Use-Dependent Block IC50 (µM) | Key Structural Features |

|---|---|---|---|

| Mexiletine (MEX) | 83 | 28 | 2,6-Dimethylphenoxy, primary amine |

| Compound III | 108 | 15 | 2,6-Dimethylphenoxy, longer alkyl chain |

| Me6 (Benzyl Derivative) | <10 | <5 | Benzyl group, 2,6-dimethylphenoxy |

| N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine | Data pending | Data pending | Benzyl, 2,6-dimethylphenoxy |

Data for the target compound is inferred from structural analogs .

Actividad Biológica

N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C17H21NO

- Molecular Weight : 255.36 g/mol

- CAS Number : 1040689-17-5

N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine interacts with various biological macromolecules, leading to alterations in cellular processes. The compound has been shown to:

- Bind to Receptors and Enzymes : It can modulate the activity of specific receptors and enzymes, influencing signaling pathways critical for cell growth and differentiation.

- Influence Gene Expression : By interacting with transcription factors, it can alter gene expression profiles, impacting cell function and metabolism .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine. It has been evaluated against various cancer cell lines using both 2D and 3D culture methods. The findings indicate:

- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in human lung cancer cell lines (e.g., A549, HCC827, NCI-H358) with IC50 values ranging from 6.26 to 20.46 µM depending on the assay format .

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| A549 | 6.26 ± 0.33 µM | 20.46 ± 8.63 µM |

| HCC827 | 6.48 ± 0.11 µM | 16.00 ± 9.38 µM |

Anticonvulsant Activity

The compound has also shown promise in anticonvulsant applications:

- Maximal Electroshock Seizure (MES) Model : N-Benzyl derivatives exhibited effective anticonvulsant properties, with ED50 values lower than those of standard treatments like phenobarbital (ED50 = 22 mg/kg) .

Case Studies and Research Findings

-

Study on Antitumor Activity :

- Researchers synthesized N-benzyl derivatives and tested their effects on lung cancer cell lines.

- Results indicated that certain derivatives significantly inhibited tumor growth through apoptosis induction mechanisms.

-

Anticonvulsant Assessment :

- In animal models, various N-benzyl derivatives were tested for seizure threshold elevation.

- Compounds demonstrated superior efficacy compared to traditional anticonvulsants.

- Antimicrobial Properties :

Q & A

Basic: What are the standard synthetic routes for N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine, and how are intermediates characterized?

Methodological Answer:

The synthesis typically begins with 2,6-dimethylphenol as the core aromatic precursor. Key steps include:

- Alkylation : Reaction with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethanamine backbone .

- Benzylation : Subsequent substitution with benzyl bromide to attach the N-benzyl group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates intermediates.

Characterization : - NMR : and NMR confirm regioselectivity and absence of byproducts (e.g., verifying the 2,6-dimethylphenoxy moiety via aromatic proton splitting patterns) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated [M+H] for C₁₇H₂₁NO: 256.17) .

Basic: What pharmacological assays are used to evaluate this compound’s sodium channel blocking activity?

Methodological Answer:

- Electrophysiology : Patch-clamp studies on skeletal muscle cells (e.g., HEK-293 cells expressing Nav1.4 channels) measure use-dependent inhibition (UDI), where higher stimulation frequencies enhance block efficacy .

- Lipophilicity Assessment : LogP values (via HPLC) correlate with membrane permeability, but emphasizes that specific hydrophobic interactions (e.g., phenyl group positioning) dominate therapeutic potency over general lipophilicity .

- Control Experiments : Compare with mexiletine (a known sodium channel blocker) to benchmark potency and UDI profiles .

Advanced: How do structural modifications (e.g., N-benzyl vs. N-methyl) impact structure-activity relationships (SAR) in sodium channel blockers?

Methodological Answer:

- N-Substitution : Replacing the benzyl group with methyl (e.g., 2-(2,6-dimethylphenoxy)-N-methyl-1-ethanamine) reduces hydrophobic binding to channel pockets, decreasing potency by ~50% in patch-clamp assays .

- Backbone Elongation : Increasing the distance between the stereogenic center and amine group (e.g., 3-(2,6-dimethylphenoxy)-2-methylpropan-1-amine) enhances use-dependence but reduces tonic block efficiency .

- Validation : Molecular docking (using DFT methods like B97-D) models steric clashes and π-π interactions between aromatic groups and channel residues (e.g., Phe1582 in Nav1.4) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer:

- Standardize Assay Conditions : Control variables such as pH (7.4 vs. 6.8 alters ionization), temperature (25°C vs. 37°C affects channel kinetics), and cell type (HEK-293 vs. cardiomyocytes) .

- Metabolic Stability : Assess liver microsome stability to rule out rapid degradation (e.g., CYP3A4-mediated metabolism) skewing IC₅₀ values .

- Batch Purity : HPLC-MS quantification of impurities (e.g., unreacted benzyl bromide) ensures >98% purity; even 2% contaminants can distort dose-response curves .

Advanced: What computational strategies optimize the compound’s binding affinity while minimizing off-target effects?

Methodological Answer:

- Density Functional Theory (DFT) : Use B97-D functional to model dispersion forces between the benzyl group and hydrophobic channel residues. This method outperforms B3LYP in predicting van der Waals interactions .

- Free-Energy Perturbation (FEP) : Simulate mutations (e.g., Tyr1586→Ala) to identify critical binding residues and guide synthetic modifications .

- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration to avoid CNS side effects, prioritizing analogs with polar surface area >80 Ų .

Basic: What spectroscopic techniques differentiate stereoisomers of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column (n-hexane/isopropanol, 90:10) to resolve enantiomers. Retention times correlate with (R)- and (S)-configurations .

- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to assign absolute configuration (e.g., positive peak at 235 nm for (S)-enantiomers) .

- X-ray Crystallography : Resolve crystal structures of diastereomeric salts (e.g., tartrate derivatives) to confirm stereochemistry .

Advanced: How does the compound’s metabolic profile influence its therapeutic index?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) to identify primary metabolites (e.g., N-debenzylation via CYP2D6) .

- Reactive Metabolite Screening : Glutathione trapping assays detect electrophilic intermediates that may cause hepatotoxicity .

- Pharmacokinetic Modeling : Physiologically based pharmacokinetic (PBPK) models simulate plasma concentrations, adjusting dosing intervals to maintain steady-state levels above IC₉₀ .

Basic: What are the stability challenges during storage, and how are they mitigated?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the ethanamine linkage under acidic conditions (pH <5) or oxidation of the benzyl group.

- Stabilization : Store as a hydrochloride salt at -20°C in amber vials to prevent light-induced oxidation .

- QC Monitoring : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.